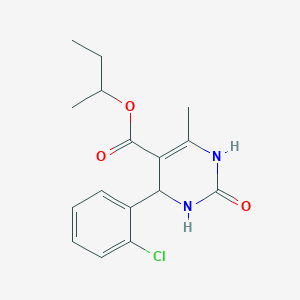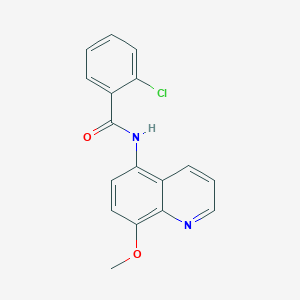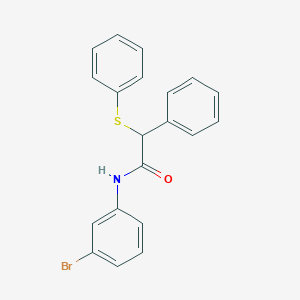
N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as ODAM, and it has been found to have a variety of interesting properties that make it useful for a range of different studies. In
科学的研究の応用
ODAM has been found to have a range of potential applications in scientific research. One of the most interesting areas of study for ODAM is in the field of cancer research. ODAM has been found to have potent anti-tumor activity in vitro and in vivo, and it has been shown to inhibit the growth of a range of different cancer cell lines. Additionally, ODAM has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of ODAM is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, ODAM is thought to disrupt the normal process of cell division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
ODAM has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, ODAM has been shown to have antioxidant activity, and it has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, ODAM has been found to have neuroprotective properties, and it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease.
実験室実験の利点と制限
One of the advantages of ODAM is that it is relatively easy to synthesize, and it can be obtained in high yields. Additionally, ODAM has been found to have a relatively low toxicity profile, making it a potentially useful compound for in vivo studies. However, one of the limitations of ODAM is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on ODAM. One area of study could be to further explore the mechanism of action of ODAM, with the goal of identifying new targets for cancer treatment. Additionally, further studies could be conducted to investigate the potential use of ODAM in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on developing new methods for synthesizing ODAM that could improve its solubility and make it easier to work with in the lab.
合成法
ODAM can be synthesized using a variety of different methods, including the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate, followed by reaction with 1,2,5-oxadiazole-3,4-dicarboxylic acid. Alternatively, ODAM can be synthesized using a one-pot method that involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2,5-oxadiazole-3,4-dicarboxylic acid and hydrazine hydrate in the presence of a catalyst such as triethylamine.
特性
IUPAC Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-11-3-7-13(8-4-11)26(21,22)19-15-16(18-25-17-15)20-27(23,24)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGVSDWUXLEIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NON=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)
![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)

![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)

